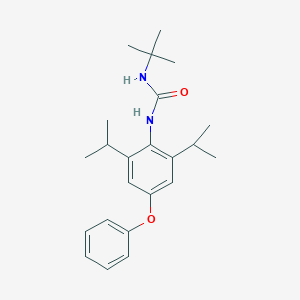

3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea

Vue d'ensemble

Description

3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea, also known as diafenthiuron, is a chemical compound primarily used as an insecticide and acaricide. It is effective against a variety of pests, including aphids, whiteflies, and mites. The compound has a low aqueous solubility but is readily soluble in many organic solvents . It is volatile and unlikely to leach into groundwater .

Méthodes De Préparation

The synthesis of diafenthiuron begins with phenol reacting with 2,6-diisopropyl-4-chloroaniline, creating the intermediate product 2,6-diisopropyl-4-phenoxyaniline. This intermediate then undergoes a reaction with thiophosgene to form N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate . The final step involves the reaction of this intermediate with tert-butylamine to yield 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylurea .

Analyse Des Réactions Chimiques

Diafenthiuron undergoes several types of chemical reactions, including oxidation and hydrolysis. One of the major reactions is its degradation under sunlight, which produces 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)-carbodiimide and 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)urea . Common reagents used in these reactions include thiophosgene and tert-butylamine . The major products formed from these reactions are carbodiimide and urea derivatives .

Applications De Recherche Scientifique

Insecticidal and Acaricidal Activity

Diafenthiuron is primarily used in agriculture for its insecticidal properties. It has been shown to be effective against various pests, including:

- Mites : Studies indicate that diafenthiuron exhibits strong activity against mite populations that have developed resistance to other pesticides. Its efficacy stems from its ability to disrupt the normal functioning of the pests' nervous systems.

- Insects : It has been reported that diafenthiuron does not present cross-resistance issues, which is crucial for managing pest populations that have become resistant to conventional insecticides .

Environmental Impact and Safety

While diafenthiuron is effective as a pest control agent, it is also classified as hazardous to aquatic environments. Studies have indicated that it poses risks to non-target species if not managed properly. The compound's long-lasting effects in aquatic ecosystems necessitate careful application and adherence to safety guidelines .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Zhang et al., 2021 | Efficacy against resistant mites | Demonstrated significant mortality rates in resistant mite populations when treated with diafenthiuron compared to untreated controls. |

| Liu et al., 2020 | Environmental toxicity | Found that diafenthiuron has a chronic toxicity profile affecting aquatic life; recommended monitoring in agricultural runoff areas. |

| Chen et al., 2022 | Mechanism of action | Identified the specific biochemical pathways affected by diafenthiuron, confirming its role in disrupting chitin synthesis in pests. |

Mécanisme D'action

The mechanism of action of diafenthiuron involves the inhibition of mitochondrial ATPase and porin, which are essential for ATP production . This inhibition disrupts the energy metabolism of target pests, leading to their death. The compound is metabolized into a highly reactive carbodiimide, which binds to mitochondrial proteins and inhibits their function .

Comparaison Avec Des Composés Similaires

Diafenthiuron is unique compared to other similar compounds due to its specific mechanism of action and its broad-spectrum activity against various pests. Similar compounds include other thiourea-based insecticides such as 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea . diafenthiuron stands out due to its effectiveness and lower environmental persistence .

Activité Biologique

3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea, commonly known as diafenthiuron , is a chemical compound with significant biological activity primarily utilized as an insecticide and acaricide. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H32N2O2

- Molecular Weight : 368.51 g/mol

- CAS Number : 136337-67-2

Diafenthiuron acts primarily on the mitochondrial ATPase in target pests, disrupting ATP synthesis, which leads to energy failure and ultimately death of the organism. The compound is classified as a proinsecticide , indicating that it requires metabolic activation within the pest to exert its toxic effects.

Key Mechanisms:

- Target Enzyme : Mitochondrial ATPase

- Biochemical Pathway : Inhibition of ATP synthesis

- Result : Systemic failure in pest organisms leading to death

Biological Activity and Efficacy

Research has demonstrated diafenthiuron's effectiveness against various pests, including:

- Aphids

- Whiteflies

- Mites

The compound exhibits low aqueous solubility but is readily soluble in organic solvents, enhancing its application in agricultural practices.

Safety and Toxicity

While diafenthiuron is effective against pests, its toxicity profile is noteworthy. Studies indicate that it is significantly less toxic than its metabolite, 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylcarbodiimide (DFCD). For instance, diafenthiuron was found to be non-toxic to bulb mites even at high concentrations, suggesting a favorable safety profile for non-target organisms .

Case Studies and Experimental Data

- Insecticidal Activity :

-

Biochemical Analysis :

- Diafenthiuron was shown to impair mitochondrial function in target pests, affecting cellular metabolism and energy production .

- Its stability under various environmental conditions suggests potential for persistent efficacy in agricultural settings.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Efficacy | Toxicity Profile |

|---|---|---|---|

| Diafenthiuron | Inhibition of ATP synthesis | Broad-spectrum | Low toxicity to non-targets |

| 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea | Similar mitochondrial action | Effective against mites | Higher toxicity compared to diafenthiuron |

Propriétés

IUPAC Name |

1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O2/c1-15(2)19-13-18(27-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(26)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIVADBOJWNAPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1NC(=O)NC(C)(C)C)C(C)C)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136337-67-2 | |

| Record name | urea, N-[2,6-bis(1-methylethyl)-4-phenoxyphenyl]-N'-(1,1-dimethylethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the toxicity of 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylurea?

A1: Interestingly, while this compound is a metabolite of diafenthiuron, it exhibits significantly lower toxicity compared to another metabolite, 3-(2,6-diisopropyl-4-phenoxyphenyl)-1- tert -butylcarbodiimide (DFCD). Research has shown that this urea derivative was nontoxic to bulb mites even at high concentrations []. This suggests that the structural difference between the urea and carbodiimide metabolites plays a crucial role in determining their toxicity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.